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Compound Focus: Rehmaionoside B

CAS No.: 104056-83-9

Cat. No.: S640531

The table below summarizes the primary mass spectrometry data used to characterize Rehmaionoside B, as

found in the current literature [1] [2].

Parameter Specification /| Observed Value
Molecular Formula C19H340s [1] [2]

lonization Mode Positive lon Mode [1] [2]
Observed Adduct [M+Na]+ [1] [2]

Accurate Mass ([M+Na]+) m/z 413.2149 [1] [2]

| Characteristic MS/MS Fragments | m/z 211.1692 (loss of CeH100s, e.g., glucose) [1] [2] m/z 193.1592
(further loss of H20) [1] [2] m/z 175.1484 (further loss of H20) [1] [2] |

General Experimental Workflow

Based on the methodologies described in the search results, the following workflow outlines the key steps

for identifying Rehmaionoside B from a Rehmanniae Radix sample.
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Mobile Phase: Gradient Elution
Water (0.1% Formic Acid) / Acetonitrile

3. MS Data Acquisition

[Po\amy: Posmve] [Mass Analyzer: QVTOF]

LC Conditions (Example)

MS Settings (Example)

Exact Mass & Formula
Prediction (e.g., MassHunter)

Click to download full resolution via product page

Workflow for identifying Rehmaionoside B from sample to data analysis.

Detailed Methodology

Here is a more detailed breakdown of the experimental protocols, compiled from the search results:

¢ Sample Origin & Preparation: Rehmaionoside B is a constituent of Rehmannia glutinosa roots
(Rehmanniae Radix) [1] [2] [3]. The plant material is typically dried, powdered, and extracted with a
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solvent like water or methanol. The extract is then centrifuged and the supernatant is filtered prior to
injection into the LC-MS system [4].

¢ Liquid Chromatography (LC) Conditions: While specific gradients may vary, one study used a
Waters HSS T3 column (1.7 um, 2.1 x 100 mm) at 35°C. Separation was achieved using a gradient of
water with 0.1% formic acid (A) and acetonitrile (B) at a flow rate of 0.3 mL/min [5].

e Mass Spectrometry (MS) Analysis:

o Instrumentation: Ultra-high-performance liquid chromatography coupled to a quadrupole time-
of-flight tandem mass spectrometer (UHPLC-Q-TOF-MS) is a commonly used platform for this
identification [1] [4] [2].

o lonization: Analysis is performed in positive electrospray ionization (ESI+) mode [1] [2].

o Data Acquisition: The method involves acquiring full-scan MS data to determine the accurate
mass of the molecular ion, followed by MS/MS or tandem mass spectrometry on selected ions
to reveal their fragmentation patterns [1] [2].

e Data Interpretation:

o The molecular formula is predicted using software (e.g., MassHunter) based on the accurate
mass of the [M+Na]+ ion, typically with a mass error threshold of within 10 ppm [1] [2].

o The structure is confirmed by interpreting the MS/MS spectrum. The key fragments for
Rehmaionoside B indicate a loss of a glucose unit (162 Da), resulting in the ion at m/z
211.1692, followed by sequential losses of water molecules (18 Da each) [1] [2].

Known Isomers and Related Compounds

Rehmaionoside B has an isomer, Rehmaionoside A, which shares the same molecular formula and similar
MS behavior, making them challenging to distinguish by MS alone [1] [2]. The search results also mention
other related glycosides in Rehmanniae Radix, such as oxyrehmaionoside B, which has a different

molecular formula (C19H34009) and thus a different accurate mass [1] [2].

Limitations and Next Steps

The information available provides a solid foundation for identifying Rehmaionoside B. However, for a
complete quantitative analytical method, you would need to establish a calibration curve using a pure

standard, which was not detailed in the search results.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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